molecular formula C19H28O4 B1256222 3,16,19-Trihydroxy-5-androsten-17-one CAS No. 23457-40-1

3,16,19-Trihydroxy-5-androsten-17-one

Cat. No.: B1256222
CAS No.: 23457-40-1
M. Wt: 320.4 g/mol
InChI Key: DAFZPRAMJKYZNI-PMIQAHKFSA-N
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Description

3,16,19-Trihydroxy-5-androsten-17-one is a steroid compound that belongs to the class of androstane derivatives It is characterized by the presence of three hydroxyl groups at positions 3, 16, and 19 on the androstane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,16,19-Trihydroxy-5-androsten-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). The process can be catalyzed by various microorganisms, such as Colletotrichum lini, Gibberella zeae, and Fusarium oxysporum . The hydroxylation occurs at the 3, 16, and 19 positions of the androstane skeleton.

Reaction Conditions:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes using optimized microbial strains. The use of genome shuffling techniques has been employed to improve the yield and efficiency of the biotransformation process .

Chemical Reactions Analysis

Types of Reactions

3,16,19-Trihydroxy-5-androsten-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3,16,19-Trihydroxy-5-androsten-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,16,19-Trihydroxy-5-androsten-17-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,16,19-Trihydroxy-5-androsten-17-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicine and research.

Properties

IUPAC Name

(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZPRAMJKYZNI-PMIQAHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23457-40-1
Record name 3,16,19-Trihydroxy-5-androsten-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023457401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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